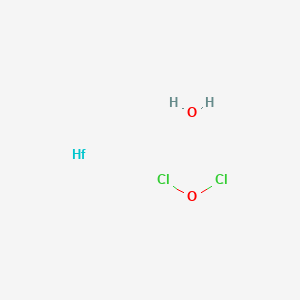

Hafnium oxychloride hydrate

Description

Properties

IUPAC Name |

chloro hypochlorite;hafnium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPMNFKQNLGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O(Cl)Cl.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2HfO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721715 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15461-28-6 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15461-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Hafnium Oxychloride Hydrate

Controlled Hydrolysis Routes

Controlled hydrolysis is a common method for synthesizing hafnium oxychloride hydrate (B1144303). This process involves the reaction of a hafnium precursor with water under controlled conditions.

Precursor Selection and Stoichiometric Considerations

The most common precursor for the synthesis of hafnium oxychloride hydrate is hafnium tetrachloride (HfCl₄). The reaction of hafnium tetrachloride with water leads to the formation of hafnium oxychloride and hydrochloric acid. The stoichiometry of the hydration state (the 'x' in HfOCl₂·xH₂O) can vary, with the octahydrate (HfOCl₂·8H₂O) being a common form. google.compsu.edu

The selection of the precursor is critical, as impurities in the starting material can be carried through to the final product. For instance, phosphorus impurities present in hafnium tetrachloride can be difficult to remove during crystallization. google.com

Influence of Acid Concentration and Reaction Temperature on Crystallinity and Hydration

The concentration of acid, typically hydrochloric acid, in the reaction medium plays a crucial role in the crystallization and purity of hafnium oxychloride hydrate. Controlling the total acidity of the mother liquor is essential for preventing the precipitation of impurities like phosphorus. google.com It has been found that maintaining a total acid normality below 5.75 N in the mother liquor during crystallization helps to keep phosphorus in the solution. google.com

Reaction temperature also influences the hydrolysis process. While specific temperature effects on the crystallinity and hydration of hafnium oxychloride hydrate are not extensively detailed in the provided results, hydrolysis of hafnium tetrachloride can be initiated at temperatures around 125°C. researchgate.net The thermal decomposition of hydrated hafnium oxychloride compounds to form hafnium oxide occurs at higher temperatures, around 500°C. researchgate.net

Effects of Aging Time on Monodispersity and Agglomeration

The aging of the hafnium salt solution before precipitation is a significant factor in achieving monodispersed particles and minimizing agglomeration. Studies on the preparation of uniform colloidal particles of hafnium compounds have shown that aging the hafnium oxychloride stock solution for at least two days is necessary to obtain monodispersed spherical particles. psu.edu Freshly prepared solutions tend to yield smaller, polydispersed, and agglomerated spheres. psu.edu This is attributed to the slow hydrolysis and polymerization of hydrated hafnium ions in aqueous solutions, which is dependent on both acidity and aging time. psu.edutaylorandfrancis.com

Recrystallization Techniques for Purity Enhancement

Recrystallization is a key step for enhancing the purity of hafnium oxychloride hydrate. A common procedure involves dissolving hafnium tetrachloride in water to create a hot, saturated solution. google.com Upon cooling, hafnium oxychloride crystals precipitate. google.com The conditions for this crystallization, particularly the acid concentration, are critical for removing impurities. For example, while a total acid concentration of around 8 N is often used to maximize the yield of zirconium oxychloride (a similar compound), these conditions are not suitable for removing phosphorus. google.com A lower total acidity is required to prevent the co-precipitation of phosphate (B84403) compounds. google.com

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods offer alternative routes to synthesize hafnium-based materials, often starting from hafnium oxychloride or its precursors. These methods involve reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures. rsc.orgnanoshel.com

pH-Controlled Phase Formation

The pH of the reaction medium is a critical parameter in determining the phase of the final hafnium oxide product during hydrothermal synthesis. rsc.orgresearchgate.net By adjusting the pH, typically with a base like sodium hydroxide (B78521) (NaOH), different crystalline phases of hafnium oxide can be obtained. rsc.org

For example, in the hydrothermal synthesis of hafnium oxide nanoparticles from hafnium tetrachloride, adjusting the pH with NaOH can lead to the formation of either pure tetragonal or pure monoclinic hafnium oxide. rsc.org Research has shown that hydrothermal crystallization of hydrous hafnia proceeds much slower in a neutral pH medium compared to acidic or alkaline conditions. researchgate.net In one study, varying the pH of the precursor solution from 4 to 12 in a hydrothermal process showed that the materials crystallized better under alkaline conditions, specifically at a pH of 11. researchgate.net Another study investigating the effect of pH on the hydrothermal synthesis of hafnium oxide nanoparticles found that crystalline nanoparticles were formed at 180°C across all pHs tested, while at 150°C, crystallization only occurred at pH 2 and 11.5. mdpi.com

Role of Alkaline Media in Intermediate Stabilization

The use of alkaline media is crucial in controlling the hydrolysis and precipitation of hafnium species from aqueous solutions. In hydrothermal synthesis, the pH of the precursor solution plays a significant role in the crystallization kinetics. researchgate.net Hydrothermal crystallization of hydrous hafnia is reported to be considerably slower in neutral pH environments compared to acidic or alkaline conditions. researchgate.net The addition of mineralizing agents like NaOH can influence the crystallite size of the resulting hafnium dioxide; crystallites obtained in an alkaline medium are noted to be 2-3 times smaller than those from a neutral medium. researchgate.net

In co-precipitation methods, an alkaline solution such as sodium hydroxide is added to an aqueous solution of a hafnium salt, like hafnium tetrachloride, to precipitate hafnium hydroxide. researchgate.netaip.org The control of pH during this process is essential for achieving complete precipitation and influencing the properties of the intermediate. google.com For instance, in the synthesis of yttrium hafnate, the concentration of the precipitating agent affects the morphology of the resulting particles. mdpi.comiaea.org

Non-Aqueous Sol-Gel Pathways

Non-aqueous sol-gel (NASG) synthesis offers an alternative to traditional aqueous routes, often providing better control over the final material's properties. acs.org This method involves the conversion of a precursor, such as a metal alkoxide, into an inorganic solid in an organic solvent, excluding water. acs.org The advantages of NASG include the ability to produce ultra-small metal oxide nanoparticles with controlled surface characteristics, morphology, size, and crystalline phase by selecting appropriate solvents. researchgate.net

A common NASG approach for hafnia starts with the hydrolysis of a precursor like hafnium tetrachloride or a hafnium alkoxide in an organic solvent, often with a chelating agent to create a uniform sol. scite.ai This is followed by polycondensation, which leads to the formation of metal-oxide bonds and the creation of a gel. scite.ai For example, hafnium oxide nanocrystals can be synthesized from hafnium(IV) tert-butoxide in benzyl (B1604629) alcohol. researchgate.net Research has shown that even in non-aqueous systems, a transient, amorphous gel can form, which then recrystallizes into nanocrystals. nih.govacs.org

Co-precipitation Techniques for Oxide Precursors

Co-precipitation is a widely utilized and straightforward method for synthesizing hafnium oxide nanoparticles and mixed-oxide precursors. mdpi.comresearchgate.net This technique involves the simultaneous precipitation of two or more cations from a solution. For instance, to produce yttrium hafnate (Y₂Hf₂O₇), an aqueous solution containing yttrium nitrate (B79036) and hafnium(IV) chloride is mixed with an ammonium (B1175870) oxalate (B1200264) solution, leading to the co-precipitation of the precursor. mdpi.comiaea.org

The characteristics of the final calcined oxide are heavily influenced by the precipitation conditions. In the synthesis of hafnium oxide nanoparticles, precursors such as sodium hydroxide, water, or ethanol (B145695) can be used, each affecting the crystallite size of the final HfO₂. researchgate.net For example, using NaOH, H₂O, and ethanol as precursors resulted in crystallite sizes of 51 nm, 37 nm, and 30 nm, respectively. researchgate.net The morphology of the particles can also be controlled; the use of NaOH, H₂O, and ethanol as precursors led to spherical, rock-like, and sponge-like surface morphologies, respectively. researchgate.net

Molten-Salt Synthesis Paradigms

Molten-salt synthesis (MSS) is an effective technique for producing nanocrystalline materials at relatively low temperatures. d-nb.info In this method, a molten salt acts as a solvent, facilitating a higher reaction rate by increasing the contact area and mobility of the reactants. nih.govjove.com This approach can lead to high-purity nanocrystalline powders with controlled particle size and morphology. d-nb.infonih.govjove.com

For example, nanocrystalline hafnium diboride (HfB₂) has been successfully synthesized via MSS at 1373 K using hafnium dioxide (HfO₂) and boron (B) as precursors within a KCl/NaCl molten salt mixture. d-nb.infosciopen.com The resulting HfB₂ powders exhibited an irregular polyhedral morphology with an average particle size of 155 nm. d-nb.infosciopen.com Similarly, lanthanum hafnium oxide (La₂Hf₂O₇) nanoparticles have been prepared using MSS, where the molten salt increases the reaction kinetic rate and decreases the synthesis temperature. nih.govjove.com

Comparative Analysis of Synthetic Routes

The choice of synthesis method for hafnium oxychloride hydrate and its derivatives has a profound impact on the final product's characteristics. This section compares the outcomes of different synthetic routes in terms of purity, hydration state, morphology, and particle size.

Impact on Product Purity and Hydration State

The purity and hydration state of hafnium oxychloride are critical, as they can affect subsequent processing steps. For example, the thermal decomposition of hafnium tetrachloride is a function of its hydration state, with hydrated outer layers surrounding a HfCl₄ core. researchgate.net The presence of moisture can lead to the formation of hafnium oxychloride. researchgate.net

Molten-salt synthesis is known to produce high-purity nanocrystalline powders by accelerating the diffusion and reaction rates of the reactants. d-nb.info In contrast, co-precipitation methods may require thorough washing of the precipitate to remove residual ions from the precipitating agent and the solvent.

Control over Morphology and Particle Size

Different synthesis techniques offer varying degrees of control over the morphology and particle size of the final hafnium-based material.

Co-precipitation: This method allows for morphology control by adjusting parameters such as the precipitating agent and the use of surfactants. For instance, in the synthesis of yttrium hafnate, the concentration of the surfactant polyethylene (B3416737) glycol 6000 (PEG6000) was instrumental in controlling the morphology of the particles, yielding platelet, rod, and spherical shapes. mdpi.comiaea.org The choice of precursor in the co-precipitation of HfO₂ nanoparticles also dictates the morphology, with different precursors leading to spherical, rock-like, or sponge-like structures. researchgate.net

Non-Aqueous Sol-Gel: This route provides excellent control over particle size, enabling the synthesis of ultra-small nanoparticles. researchgate.net For example, a non-aqueous sol-gel method using hafnium(IV) tert-butoxide in benzyl alcohol produced ellipsoidal hafnium oxide nanocrystals with a major axis of 6.2 ± 4.8 nm and a minor axis of 4.0 ± 2.4 nm. nih.govacs.org

Molten-Salt Synthesis: This technique can also control particle size. In the synthesis of HfB₂, the MSS process yielded nanocrystalline powders with an average particle size of 155 nm. d-nb.infosciopen.com

Hydrothermal Synthesis: In this method, parameters such as temperature, pressure, and pH can be adjusted to control the morphology and size of the particles. researchgate.net For example, aging acidic solutions of hafnium oxychloride in the presence of metal sulfates at room temperature can produce spherical colloidal particles of amorphous hafnium hydroxysulphate. psu.edu

The following table provides a comparative overview of the impact of different synthesis methods on particle size and morphology.

| Synthesis Method | Precursors | Resulting Compound | Particle Size | Morphology | Reference |

| Co-precipitation | Hafnium tetrachloride, Sodium hydroxide | Hafnium oxide | 51 nm | Spherical | researchgate.net |

| Co-precipitation | Hafnium tetrachloride, Water | Hafnium oxide | 37 nm | Rock-like | researchgate.net |

| Co-precipitation | Hafnium tetrachloride, Ethanol | Hafnium oxide | 30 nm | Sponge-like | researchgate.net |

| Non-Aqueous Sol-Gel | Hafnium(IV) tert-butoxide, Benzyl alcohol | Hafnium oxide | 6.2 x 4.0 nm | Ellipsoidal | nih.govacs.org |

| Molten-Salt Synthesis | Hafnium dioxide, Boron, KCl/NaCl | Hafnium diboride | 155 nm | Irregular polyhedral | d-nb.infosciopen.com |

| Hydrothermal | Hafnium oxychloride, Metal sulfates | Hafnium hydroxysulphate | 0.05 µm | Spherical | psu.edu |

Reproducibility and Standardization of Protocols

The reproducible synthesis of hafnium oxychloride hydrate is of critical importance, as the compound serves as a key precursor in the manufacturing of advanced materials where consistent properties are paramount. osti.gov Variations in the purity, hydration state, and crystalline structure of hafnium oxychloride hydrate can significantly impact the characteristics of the final products, such as hafnium-based catalysts, high-k dielectrics, and metal-organic frameworks (MOFs). csic.esacs.org Consequently, establishing and adhering to standardized protocols are essential for ensuring batch-to-batch consistency in both laboratory research and industrial-scale production.

Achieving high reproducibility in the synthesis of hafnium oxychloride hydrate is contingent on the stringent control of multiple factors. The quality of the initial hafnium precursor, such as hafnium tetrachloride (HfCl₄) or metallic hafnium, is a primary determinant of the final product's purity. acs.orgroyalsocietypublishing.org The hydration state of precursors like HfCl₄ is known to be variable and can influence the subsequent formation of the oxychloride. researchgate.net Furthermore, the presence of impurities in the starting materials can lead to the formation of undesirable byproducts and affect the homogeneity of the resulting hafnium oxychloride hydrate. osti.gov

Reaction parameters must be meticulously managed to ensure consistent outcomes. Key parameters that influence the synthesis include temperature, pH, reaction time, and the type of solvent used. csic.esresearchgate.net For instance, in aqueous solutions, the pH can affect the rate of hydrolysis and the speciation of hafnium complexes, which in turn dictates the structure and composition of the precipitated solid. researchgate.net The thermal history of the material, including drying and calcination temperatures, also plays a crucial role in defining the final properties of the compound and its derivatives. acs.org

Standardization relies heavily on robust analytical techniques to verify the quality and consistency of the synthesized hafnium oxychloride hydrate. Commercial suppliers often provide materials graded to specific standards, such as those set by the American Chemical Society (ACS) or ASTM International, which necessitates rigorous quality control. americanelements.comsamaterials.com The challenges in maintaining reproducibility make the development of standardized and well-documented protocols a central focus in the production of high-quality hafnium oxychloride hydrate.

Research Findings on Synthesis Reproducibility

Research into materials derived from hafnium oxychloride hydrate underscores the challenges and importance of reproducible synthesis. While studies may not always focus directly on the reproducibility of the oxychloride precursor itself, the findings on downstream products offer significant insights. The synthesis of hafnium-based MOFs, for example, is highly sensitive to the conditions of the reaction mixture, where minor deviations can lead to different phases or cluster formations. acs.org Similarly, when producing mixed oxides for applications like solid oxide fuel cells, achieving homogeneous samples with reproducible physical and structural properties is noted as a critical challenge, directly linked to the precursor's quality and the precipitation process. osti.gov

The following table summarizes key factors that have been identified as challenges to achieving reproducible synthesis of hafnium compounds, including hafnium oxychloride hydrate.

Table 1: Factors Challenging the Reproducibility of Hafnium Oxychloride Hydrate Synthesis

| Influencing Factor | Description of Impact | Relevant Findings |

|---|---|---|

| Precursor Quality | The purity and hydration state of the initial hafnium source (e.g., HfCl₄) are critical. Impurities can act as nucleation sites, leading to inhomogeneous products. osti.gov The exact degree of hydration can affect reaction kinetics. researchgate.net | The presence of silicates in precursor solutions can cause the formation of hard agglomerates. osti.gov The interaction of HfCl₄ with humidity can form various hydrated oxychloride compounds. researchgate.net |

| Reaction Conditions | Parameters such as temperature, pH, and reaction time significantly influence the hydrolysis and precipitation process, affecting crystallinity and morphology. researchgate.net | In hydrothermal synthesis of HfO₂, the pH of the precursor solution affects the crystallization kinetics, with alkaline conditions often promoting better crystallinity. researchgate.net |

| Solvent System | The choice of solvent (e.g., water, organic solvents) and the presence of additives or modulators can alter the speciation of hafnium in solution, impacting the final structure. csic.esacs.org | The use of different solvents and modulators like formic acid in the synthesis of Hf-based MOFs determines the type of metal cluster formed and the final framework topology. acs.org |

| Post-Synthesis Processing | The methods used for washing, drying, and storing the hafnium oxychloride hydrate can introduce variability. The compound is hygroscopic and must be stored in moisture-free conditions to prevent changes in its hydration state. sscmaterials.com | Thermal decomposition of the hydrate to form hafnium oxide is a multi-stage process that is dependent on the initial hydration level. researchgate.net |

Standardization of Analytical Protocols

To ensure consistency and facilitate comparison between different batches and synthesis methods, a suite of standardized analytical techniques is employed. These methods provide crucial data on the chemical composition, purity, structure, and hydration state of hafnium oxychloride hydrate.

Table 2: Analytical Techniques for the Standardization of Hafnium Oxychloride Hydrate

| Analytical Technique | Information Provided | Purpose in Standardization |

|---|---|---|

| X-ray Diffraction (XRD) | Identifies the crystalline phase and structure of the material. Provides information on crystallite size and lattice parameters. acs.org | Confirms the formation of the desired hafnium oxychloride hydrate phase and ensures batch-to-batch structural consistency. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects the presence of specific chemical bonds, such as Hf-O, O-H (from water), and can indicate the presence of organic residues. researchgate.net | Verifies the presence of hydrate water and the oxychloride structure, while also checking for impurities from precursors or solvents. |

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Measures weight loss as a function of temperature, allowing for the quantification of water of hydration and analysis of thermal decomposition behavior. researchgate.net | Determines the precise hydration state (the 'x' in HfOCl₂·xH₂O) and assesses the thermal stability of the compound. |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Provides highly sensitive elemental analysis to determine the purity of the material and quantify trace metal impurities. | Ensures the material meets stringent purity requirements, such as those for electronics or nuclear applications. |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and particle size of the synthesized powder. | Characterizes the physical properties of the powder, which can influence its reactivity and processing in subsequent applications. |

| Chemical Titration | Determines the concentration of hafnium and chloride ions through classical analytical methods. | Provides a fundamental measure of the stoichiometric composition of the compound. |

By systematically applying these analytical protocols, researchers and manufacturers can establish a baseline for quality, enabling the reliable and reproducible synthesis of hafnium oxychloride hydrate for its various high-technology applications.

Structural Elucidation and Advanced Characterization of Hafnium Oxychloride Hydrate

Spectroscopic Investigations

Spectroscopy offers a powerful lens to probe the molecular vibrations, electronic structure, and local chemical environments within hafnium oxychloride hydrate (B1144303).

FTIR spectroscopy is instrumental in identifying the functional groups and the nature of water coordination in hafnium oxychloride hydrate. The FTIR spectrum of hydrated hafnium oxychloride displays several characteristic absorption bands.

Broad vibration peaks observed in the region of 2600 to 3650 cm⁻¹ are attributed to the O-H stretching of water molecules. researchgate.net A distinct peak around 1616-1634 cm⁻¹ corresponds to the bending mode of water molecules coordinated to the hafnium cations. researchgate.netresearchgate.net The presence of these bands confirms the hydrated nature of the compound.

Furthermore, specific vibrations related to hafnium-oxygen and hafnium-hydroxide bonds can be identified. For instance, an absorption at 929 cm⁻¹ is associated with the modes of coordinated water, while a peak at 1044 cm⁻¹ is indicative of Hf-OH bridging hydroxide (B78521) deformations. researchgate.net Another vibrational mode at 950 cm⁻¹ is also assigned to Hf-OH bonds. researchgate.net The analysis of these spectral features provides critical information on the coordination environment of the hafnium atom and the roles of water molecules and hydroxyl groups within the structure.

Table 1: Key FTIR Peak Assignments for Hafnium Oxychloride Hydrate and Related Species

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3431 | ν(O-H) stretching of adsorbed water molecules | researchgate.net |

| 2710-3481 | OH stretching of water molecules | researchgate.net |

| 2353 | ν(O-H) stretching of water molecules | researchgate.net |

| 1634 | Bending vibration of water molecules coordinated to Hf cations | researchgate.net |

| 1620 | Bending mode of water molecules coordinated to cations | researchgate.net |

| 1616 | Bending mode of physically adsorbed water molecules | researchgate.net |

| 1044 | Hf-OH bonds (bridging hydroxide deformation) | researchgate.net |

| 950 | Hf-OH bonds | researchgate.net |

| 929 | Modes of coordinated water | researchgate.net |

While solid-state NMR data for hafnium oxychloride hydrate is not extensively reported, solution-state NMR, particularly ¹⁷O NMR, is a valuable tool for studying the behavior of hafnium species in aqueous solutions. In acidic aqueous solutions, such as those formed by dissolving hafnium oxychloride, hafnium exists as tetranuclear clusters with the stoichiometry [Hf₄(OH)₈(H₂O)₁₆]⁸⁺. rutgers.edu

NMR studies can track the changes in the chemical environment of the oxygen atoms, providing insights into hydrolysis and polymerization reactions that may occur in solution. The technique is sensitive to the formation of different hafnium oxo-hydroxo clusters. rutgers.edu Although direct NMR data on solid HfOCl₂·8H₂O is scarce in the provided results, the study of its solution chemistry provides a basis for understanding the fundamental hafnium clusters that may be present in the solid-state structure upon crystallization.

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the hafnium-oxygen framework. In aqueous solutions of hafnium oxychloride, Raman spectra can be used to identify the vibrational modes associated with the hafnium-oxygen bonds. escholarship.org For instance, a Raman spectrum of a hafnium oxychloride solution shows features in the Hf-O vibration region. escholarship.org

When peroxide is added to a hafnium oxychloride solution, a stretching mode at 834 cm⁻¹ is observed, indicating the coordination of peroxide to the hafnium clusters. rutgers.edu The intensity of this peak can be used to monitor the extent of peroxide coordination. rutgers.edu Raman spectroscopy is also a powerful tool for phase identification, capable of distinguishing between different crystalline and amorphous phases of hafnium-containing materials. utrgv.eduarxiv.org

Table 2: Raman Peak Assignments for Hafnium Species in Solution

| Wavenumber (cm⁻¹) | Assignment | Condition | Reference |

|---|---|---|---|

| 834 | Peroxide stretching mode | Peroxide coordinated to hafnium clusters | rutgers.edu |

| 876 | Free peroxide stretching mode | Excess peroxide in solution | rutgers.edu |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of a material. For hafnium oxychloride and its derivatives, XPS is used to analyze the Hf 4f and O 1s core levels.

The Hf 4f spectrum can be used to confirm the +4 oxidation state of hafnium. In studies of hafnium oxide films derived from hafnium oxychloride, the O 1s spectrum can distinguish between oxygen in Hf-O bonds and oxygen in hydroxyl (Hf-OH) groups. rutgers.edu The binding energy of the O 1s peak for oxygen in Hf-O is typically lower than that for oxygen in OH groups. rutgers.edu This technique is particularly useful for studying the surface chemistry of materials prepared from hafnium oxychloride precursors. rutgers.edupsu.edu

Table 3: Representative XPS Binding Energies for Hafnium-Oxygen Species

| Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| O 1s | ~530.2 | Oxygen in Hf-O bonds | rutgers.edu |

| O 1s | ~531.8 | Oxygen in sulfate (B86663) and hydroxo groups | rutgers.edu |

Diffraction-Based Structural Determinations

Diffraction techniques are essential for determining the crystal structure and phase purity of crystalline materials like hafnium oxychloride hydrate.

X-ray Diffraction (XRD) is the primary method for identifying the crystalline phases present in a sample and for determining their lattice parameters. The XRD pattern of hafnium oxychloride octahydrate (HfOCl₂·8H₂O) has been shown to be similar to the JCPDS card 47-0816. scielo.brscielo.br This confirms the specific crystal structure of the octahydrate form.

XRD is also used to monitor the thermal decomposition of hafnium oxychloride hydrate, where changes in the diffraction pattern indicate the formation of different hafnium oxide phases at elevated temperatures. researchgate.net The technique can distinguish between the initial hydrated oxychloride and the resulting anhydrous oxide phases. researchgate.net The lattice parameters of the crystalline phases can be calculated from the positions of the diffraction peaks, providing fundamental information about the unit cell dimensions. acs.orgosti.gov

Advanced Crystallographic Studies of Tetrameric and Polymeric Structures

Hafnium oxychloride hydrate, specifically the octahydrate form (HfOCl₂·8H₂O), exhibits a complex crystal structure centered around a tetrameric cation. researchgate.netacs.org In aqueous solutions, particularly under acidic conditions, the dominant species is the distorted-square tetrameric cation, [Hf₄(OH)₈·16H₂O]⁸⁺. acs.org This tetrameric structure is characterized by hafnium atoms bridged by hydroxyl groups. In the solid state, such as in hafnium oxychloride octahydrate, the structure consists of the tetrameric unit [Hf₄(OH)₈(H₂O)₁₆]⁸⁺, where the hafnium atoms are linked by double-bridging hydroxyl bonds. researchgate.net

Solid hafnium(IV) chloride (HfCl₄) itself possesses a polymeric structure where each hafnium center is octahedrally coordinated and bridged by chloride ligands. chemeurope.comwikipedia.org Upon hydrolysis, HfCl₄ reacts with water to form hafnium oxychloride (HfOCl₂). wikipedia.org This tendency for polymerization and the formation of oxo- and hydroxo-bridged clusters is a prominent feature of hafnium chemistry, leading to a variety of structures ranging from small molecular clusters to extended polymeric chains. acs.org

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the behavior of hafnium oxychloride hydrate upon heating, including dehydration processes and thermal stability.

Thermogravimetric analysis (TGA) is instrumental in elucidating the dehydration pathways of hafnium oxychloride hydrate. researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of water molecules. For strongly hydrated hafnium oxychloride (HfOCl₂·nH₂O where n > 4), the initial weight loss observed in TGA corresponds to the dehydration and decomposition of the compound. researchgate.net The process generally begins at room temperature and continues up to around 400°C. researchgate.net

The number of water molecules (n) in the hydrate can be determined from the total weight loss corresponding to the dehydration steps. For instance, TGA has been used to study partially hydrated powders which may consist of a hafnium chloride core with an outer layer of HfOCl₂·nH₂O, where 'n' can range from 0 to 8. researchgate.net The analysis can distinguish between physically adsorbed water, which is typically lost at lower temperatures (e.g., below 200°C), and chemically bound water of crystallization, which is released at higher temperatures. royalsocietypublishing.orgeag.com

Table 1: TGA Data for Hafnium Oxychloride Hydrate Decomposition

| Temperature Range (°C) | Process | Associated Mass Loss |

|---|---|---|

| Room Temperature - 400°C | Dehydration and decomposition of HfOCl₂·nH₂O (n > 4) | Corresponds to the removal of water molecules and subsequent decomposition. |

| ~100°C | Abrupt weight loss, often associated with the evaporation of water solvent and initial decomposition of HfOCl₂. | Significant |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. ul.pt This technique is used to identify thermal transitions such as melting, crystallization, and decomposition by detecting endothermic or exothermic peaks. ul.ptnih.gov For hafnium oxychloride hydrate, DSC can be used in conjunction with TGA to characterize the energetics of its thermal decomposition. researchgate.netresearchgate.net

When heated, hafnium oxychloride hydrate first dissolves in its own water of crystallization, an event that can be observed by DSC. echemi.com Subsequent heating leads to decomposition, which is typically an endothermic process. researchgate.netnih.gov DSC thermograms can reveal the temperatures at which these transitions occur and provide quantitative data on the enthalpy changes associated with them. ul.pt For example, the decomposition of HfOCl₂ to hafnium dioxide (HfO₂) is a key thermal event that can be characterized by DSC. researchgate.net

Table 2: DSC Findings for Hafnium Oxychloride Hydrate

| Temperature (°C) | Observed Thermal Event | Enthalpy Change |

|---|---|---|

| ~150°C | Decomposition of HfOCl₂ to HfO₂ | Endothermic |

Coupling Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) is a powerful technique for identifying the gaseous species evolved during the thermal decomposition of a material. process-insights.commeasurlabs.comtainstruments.com As the hafnium oxychloride hydrate sample is heated in the TGA, the evolved gases are transferred to a mass spectrometer for analysis. process-insights.comlinseis.jpnetzsch.com

This technique provides real-time information about the chemical nature of the molecules being released at specific temperatures. eag.commeasurlabs.com For hafnium oxychloride hydrate, TGA-MS can definitively identify the evolved gas as water (H₂O) during the dehydration steps. eag.com It can also detect other decomposition products, such as hydrogen chloride (HCl) if the decomposition pathway involves the breakdown of the chloride component. wikipedia.org This detailed analysis of the evolved gases is crucial for confirming the proposed decomposition mechanisms. mdpi.comresearchgate.net

Electron Microscopy and Morphological Analysis

Electron microscopy techniques are essential for visualizing the morphology and crystal structure of materials at the nanoscale.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to study the morphology, size, and crystal structure of nanocrystals. frontiersin.orgmdpi-res.com In the context of materials derived from hafnium oxychloride hydrate, TEM is used to characterize the resulting hafnium oxide (HfO₂) nanoparticles. nih.govufl.eduresearchgate.net

Studies have shown that HfO₂ nanocrystals synthesized from hafnium precursors can exhibit various morphologies, including ellipsoidal and hexagonal shapes. nih.govresearchgate.net TEM analysis allows for the precise measurement of the dimensions of these nanocrystals, such as the major and minor axes of ellipsoidal particles. nih.gov High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes, providing information about the crystalline nature and structure of the nanoparticles. researchgate.net The size distribution of the nanocrystals can also be determined from TEM images, which is a critical parameter for many applications. nih.govcore.ac.uk For instance, HfO₂ nanoparticles with average sizes ranging from a few nanometers to tens of nanometers have been characterized using TEM. nih.govresearchgate.netresearchgate.net

Table 3: TEM Analysis of Hafnium-Based Nanocrystals

| Material | Morphology | Size | Reference |

|---|---|---|---|

| HfO₂ Nanocrystals | Ellipsoidal | Major axis: 6.2 ± 4.8 nm, Minor axis: 4.0 ± 2.4 nm | nih.gov |

| Hf Nanoparticles | Hexagonal | 7 nm × 12 nm (height × diameter) | researchgate.net |

| HfO₂ Nanoparticles | Agglomerated elongated spherical | Average size: 13.9 (±2.6) nm | researchgate.net |

Scanning Electron Microscopy (SEM) for Particle Agglomeration and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of materials at the micro- and nanoscale. In the context of hafnium oxychloride hydrate, SEM analysis reveals key characteristics of its crystalline form, particle size, and the extent of agglomeration.

Studies have shown that hafnium oxychloride hydrate typically appears as a white crystalline powder. sscmaterials.com When synthesized, it can form particles that exhibit some degree of agglomeration. For instance, in the synthesis of hafnium carbide from precursors including hydrated hafnium oxychloride, SEM imaging of the resulting crystals showed a size distribution in the range of approximately 600 to 700 nm. researchgate.netresearchgate.netresearchgate.net The particles were described as having an equiaxial shape with some agglomeration. researchgate.net

The morphology observed under SEM can be influenced by the synthesis method. For example, when used as a precursor in the formation of other hafnium-based materials, the initial structure of the hafnium oxychloride hydrate can influence the final product's microstructure. Research on the synthesis of hafnium carbide (HfC) nanoparticles from a liquid precursor containing hydrated hafnium oxychloride (Hf-O-Cl·nH₂O) showed that the resulting HfC crystals had a size distribution of about 600 to 700 nm. researchgate.netresearchgate.net

Optical Microscopy for Macro-Structural Features

Hafnium oxychloride hydrate is generally characterized as a white crystalline solid. samaterials.comottokemi.com Optical microscopy has been employed to study the effects of incorporating hafnium oxychloride into other materials, such as polyurethane (PU) foams. In these studies, the addition of hafnium oxychloride influenced the cellular structure of the foam. For example, the addition of 0.5% hafnium oxychloride resulted in more rounded and homogeneous cell shapes compared to a control sample, suggesting that the hafnium compound promoted greater nucleation and bubble generation. scielo.brresearchgate.net However, at higher concentrations (3%), the foam exhibited a more irregular morphology, possibly due to the agglomeration of the hafnium oxychloride. scielo.brresearchgate.netscielo.br

In the synthesis of zircon-hafnon solid solutions, optical microscopy was used to characterize the morphology of the resulting idiomorphic and transparent crystals, which were large enough to have well-defined crystal faces. acs.org This highlights the utility of optical microscopy in assessing the quality and macro-scale features of crystalline materials derived from hafnium precursors.

X-ray Absorption Spectroscopy (EXAFS) for Local Coordination Environment Probing

Extended X-ray Absorption Fine Structure (EXAFS) is a specialized technique used to determine the local atomic structure around a specific element in a material. nih.goviaea.org It provides information on the coordination number, bond distances, and types of neighboring atoms. rsc.org For hafnium oxychloride hydrate, EXAFS is crucial for understanding the coordination environment of the hafnium atom.

In aqueous solutions, the structure of the hydrated hafnium(IV) ion has been studied using EXAFS. These studies have shown that the hafnium ion is coordinated with eight oxygen atoms, likely in a square antiprismatic arrangement. researchgate.net The mean Hf-O bond distance has been determined to be approximately 2.160 Å in aqueous perchloric acid. researchgate.net

When hafnyl ions form a tetrameric complex, [Hf₄(OH)₈(H₂O)₁₆]⁸⁺, in aqueous solutions, EXAFS studies reveal that each hafnium atom is bonded to four hydroxide ions and four water molecules. researchgate.net The Hf-O bond distances to the bridging hydroxide ions are significantly shorter (around 2.11 Å) than the Hf-O distances to the terminal water molecules (around 2.23 Å). researchgate.net In other studies of hafnium-bearing species in solution, the average Hf-O distance was found to be 2.07 ± 0.12 Å, and the Hf-Cl distance was 2.43 ± 0.03 Å. researchgate.net

It is important to note that while EXAFS is powerful for determining the local structure of smaller molecular clusters, its sensitivity can be limited for larger structures due to multiple scattering events. acs.org

Table 1: Representative EXAFS Data for Hafnium Species in Solution

| Species/Condition | Coordination Shell | Bond Distance (Å) |

| Hydrated Hf(IV) ion in perchloric acid | Hf-O | 2.160(12) researchgate.net |

| [Hf₄(OH)₈(H₂O)₁₆]⁸⁺ | Hf-O (hydroxide) | ~2.11 researchgate.net |

| [Hf₄(OH)₈(H₂O)₁₆]⁸⁺ | Hf-O (water) | ~2.23 researchgate.net |

| Hf-bearing species | Hf-O (average) | 2.07 ± 0.12 researchgate.net |

| Hf-bearing species | Hf-Cl | 2.43 ± 0.03 researchgate.net |

Elemental Analysis and Purity Assessment

The purity of hafnium oxychloride hydrate is critical for its applications in research and industry, particularly in the production of high-purity hafnium metal, catalysts, and advanced ceramics. sscmaterials.com Elemental analysis is a key method for assessing this purity.

Commercial grades of hafnium oxychloride hydrate are available in various purities, often specified on a trace metals basis. labsolu.cacalpaclab.comsigmaaldrich.comsigmaaldrich.com A common high-purity grade is 99.99% trace metals basis. labsolu.cacalpaclab.comsigmaaldrich.com It is important to note that this purity specification often excludes zirconium, which is chemically very similar to hafnium and typically present as an impurity. labsolu.casigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The zirconium content can be around 2000 ppm in some grades. sigmaaldrich.comsigmaaldrich.com

The total trace metal impurities in high-purity grades are generally kept low, for instance, at or below 200.0 ppm. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and X-ray Fluorescence (XRF) are used for purity testing and to quantify trace metal impurities. sscmaterials.com

Elemental analysis provides the foundational data for verifying the chemical composition and stoichiometry of the compound. researchgate.net For hafnium oxychloride hydrate, this involves confirming the ratios of hafnium, oxygen, chlorine, and water of hydration. The degree of hydration can vary, with some sources indicating between 6 and 8 water molecules. sigmaaldrich.com

Table 2: Purity Specifications for Hafnium Oxychloride Hydrate

| Parameter | Specification |

| Purity (trace metals basis) | ≥99% to 99.99% sscmaterials.comlabsolu.cacalpaclab.comsigmaaldrich.com |

| Common Impurity | Zirconium (often excluded from purity calculation) labsolu.casigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Trace Metal Impurities | ≤200.0 ppm (in high-purity grades) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Chemical Reactivity and Transformation Mechanisms of Hafnium Oxychloride Hydrate

Hydrolysis and Condensation Mechanisms in Aqueous Systems

In aqueous environments, hafnium(IV) ions are highly susceptible to hydrolysis and subsequent polymerization due to the high charge density of the Hf⁴⁺ cation. psu.edu The dissolution of hafnium oxychloride hydrate (B1144303) initiates a series of reactions that lead to the formation of various polynuclear species. The extent of these processes is heavily dependent on factors such as pH, concentration, solution age, and the presence of coordinating anions. psu.edu

The hydrolysis of the hydrated Hf⁴⁺ cation is a primary step that leads to the formation of hydroxide (B78521) and oxyhydroxide intermediates. psu.eduresearchgate.net In aqueous solutions, water molecules coordinate to the hafnium ion, and subsequent deprotonation of these coordinated water molecules results in the formation of hydroxo- and oxo-bridges, which are fundamental to the structure of the resulting species. The initial hydrolysis can lead to the formation of hafnium hydroxychloride (Hf(OH)Cl₃) and oxychloride (HfOCl₂) in solution. researchgate.net

Upon addition of a base or under conditions of forced hydrolysis, precipitation of gelatinous hafnium hydroxide or hydrated oxyhydroxide occurs. researchgate.netiaea.org For the analogous zirconium system, the resulting precipitate is often an amorphous composition described as ZrO₂₋ₓ(OH)₂ₓ·yH₂O, where the value of 'x' is determined by the specific precipitation conditions. journals.co.za These precipitates are precursors that, upon further treatment, yield hafnium oxide. researchgate.net

In acidic aqueous solutions, hafnium(IV) undergoes significant hydrolysis and polymerization. psu.eduresearchgate.net This process leads to the formation of various oligomeric species. researchgate.net The most well-characterized and dominant species under these conditions is the cyclic tetramer, [Hf₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netacs.orgresearchgate.net This complex features a square arrangement of four hafnium atoms linked by double hydroxide bridges. uts.edu.au The formation of this stable tetrameric unit is a key feature of hafnium (and zirconium) aqueous chemistry. researchgate.netacs.org The aging of hafnium oxychloride solutions is a critical factor, as freshly prepared solutions may contain different species than those that have been allowed to equilibrate for several days, which is necessary to consistently form precursor species for uniform particle precipitation. psu.edu

The speciation of hafnium in aqueous solution is profoundly influenced by the solution's acidity (pH) and the nature and concentration of counterions present. psu.eduresearchgate.netpnpi.spb.ru

Influence of pH: The degree of hydrolysis and polymerization increases as the pH rises (i.e., as acidity decreases). psu.edu In strongly acidic solutions, the formation of the [Hf₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer is favored. researchgate.netacs.org As the pH increases, further deprotonation and condensation can lead to the formation of larger, more complex polynuclear species and eventual precipitation of hydrous hafnia. pnpi.spb.ru The synthesis of hafnia hydrogels at varying pH values demonstrates this control over the condensation process. pnpi.spb.ru

Influence of Counterions: The presence of coordinating anions, such as chloride (Cl⁻) or sulfate (B86663) (SO₄²⁻), can significantly alter the equilibrium and structure of the species in solution. researchgate.net While chloride ions are generally considered weakly coordinating, their concentration can influence the coordination environment of the hafnium tetramer. researchgate.net In contrast, strongly coordinating anions like sulfate can decrease the extent of polymerization by forming stable complexes with the hafnium centers, thereby inhibiting the formation of higher-order oligomers. researchgate.net

| Condition | Effect on Hafnium Speciation |

| Low pH (High Acidity) | Favors the formation of the stable cyclic tetramer [Hf₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netacs.org |

| High pH (Low Acidity) | Increases the degree of hydrolysis and polymerization, leading to larger oligomers and eventual precipitation of hydrous oxides/hydroxides. psu.edupnpi.spb.ru |

| High Chloride (Cl⁻) Conc. | Can influence the coordination to the tetrameric species in solution. researchgate.net |

| Presence of Sulfate (SO₄²⁻) | Tends to decrease the polymerization and formation of higher-order oligomers due to strong coordination with Hf(IV). researchgate.net |

Thermal Decomposition Pathways and Intermediate Phases

The thermal decomposition of hafnium oxychloride hydrate is a multi-step process involving the sequential loss of water and hydrogen chloride, ultimately leading to the formation of hafnium dioxide (HfO₂). The specific pathway and transition temperatures are dependent on the initial degree of hydration. researchgate.net

Hafnium oxychloride typically crystallizes as an octahydrate (HfOCl₂·8H₂O), which features a tetrameric structure. researchgate.net The thermal decomposition begins with the loss of these water molecules. Thermogravimetric analysis (TGA) shows that this process starts at relatively low temperatures, with an initial weight loss observed from about 30°C, corresponding to the release of water of hydration. akjournals.com

The decomposition pathway differs significantly depending on the hydration state. researchgate.net

Highly Hydrated (nH₂O, n > 4): These compounds, such as the common octahydrate, decompose at lower temperatures, typically below 200°C. researchgate.net

Weakly Hydrated (nH₂O, n < 4): These lower hydrates are more stable and decompose at higher temperatures. researchgate.net

The decomposition involves the formation of transient lower hydrates as water is sequentially removed. An endothermic peak observed in differential thermal analysis (DTA) is attributed to this water loss. akjournals.com For the analogous zirconium hydroxide system, an endothermic reaction around 140°C is associated with dehydroxylation, where hydroxo groups are converted to oxo bridges with the elimination of water. journals.co.za

| Temperature Range | Decomposition Event | Resulting Phase |

| ~30°C - 200°C | Sequential loss of water molecules from the hydrate structure. researchgate.netakjournals.com | Transient lower hydrates (e.g., HfOCl₂·xH₂O where x < 8). researchgate.net |

| ~140°C | Dehydroxylation (for related hydroxide precipitates). journals.co.za | Formation of oxo-bridged structures. journals.co.za |

Following the initial dehydration steps, an anhydrous or nearly anhydrous hafnium oxychloride (HfOCl₂) phase is formed as an intermediate. psu.eduresearchgate.net This species is itself unstable at higher temperatures. The structure of the hafnium oxychloride hydrate, particularly whether the hydration number 'n' is greater or less than 4, influences the formation of these intermediates which then decompose at different temperatures. researchgate.net The anhydrous HfOCl₂ does not persist and decomposes further upon continued heating. researchgate.net This subsequent decomposition involves the elimination of HCl and ultimately yields hafnium dioxide (HfO₂), often around 450-500°C. researchgate.net

Ultimate Decomposition to Hafnium Dioxide (HfO₂)

The thermal treatment of hafnium oxychloride hydrate leads to its ultimate decomposition into hafnium dioxide (HfO₂), a stable, high-dielectric-constant ceramic. This transformation is not a single-step process but involves several intermediates. The hydrated form, often found as the octahydrate (HfOCl₂·8H₂O), first undergoes dehydration.

The decomposition of the resulting hafnium oxychloride (HfOCl₂) into hafnium dioxide can occur at relatively low temperatures. Studies have shown that this transformation can take place at approximately 150°C. researchgate.net However, the complete conversion and crystallization into the desired phase of HfO₂ often require higher temperatures. For instance, the conversion of amorphous hafnia, derived from precursors like hafnium hydroxide, to crystalline hafnia can be initiated at around 800°C. researchgate.net The process generally involves the elimination of HCl. researchgate.net

Hydrothermal decomposition of related hafnium hydroxide has been shown to occur in a single exothermic stage between 180-250°C, resulting in pure monoclinic HfO₂. researchgate.net Similarly, the thermal treatment of sol-gel derived precursors, which pass through an oxychloride state, typically requires temperatures between 1300°C and 1500°C for complete conversion to the final ceramic phase. d-nb.inforesearchgate.net

| Precursor/Intermediate | Transformation Temperature | Product(s) | Reference |

| HfOCl₂·8H₂O (strongly hydrated) | ~150°C | HfO₂ | researchgate.net |

| HfOCl₂·nH₂O (weakly hydrated) | 240-300°C (sublimation of HfCl₄) | HfO₂, HfCl₄ | researchgate.netresearchgate.net |

| Amorphous Hafnia (from hydroxide) | ~800°C (crystallization starts) | Crystalline HfO₂ | researchgate.net |

| Hafnium Hydroxide (hydrothermal) | 180-250°C | Monoclinic HfO₂ | researchgate.net |

| Sol-Gel Precursor | 1300-1500°C | HfB₂ (example UHTC) | researchgate.net |

Ligand Exchange and Substitution Reactions

The coordination chemistry of hafnium in hafnium oxychloride hydrate is dominated by ligand exchange and substitution reactions. In aqueous solution, the hafnium cation is coordinated by water molecules and chloride ions. These ligands can be substituted by other species, a process central to the synthesis of more complex hafnium compounds and materials.

Hydrolysis is a primary example of ligand substitution, where water molecules react to form hydroxo (-OH) and oxo (-O-) bridges between hafnium centers. researchgate.net This process is the initial step in the formation of hafnium oxide via sol-gel routes. The relative strength of ligands plays a crucial role in these exchange reactions. For example, replacing the coordinated water in hafnium complexes requires a high concentration of chloride ions. bac-lac.gc.ca

The substitution of ligands can also be achieved with various organic and inorganic species. Peroxide, for instance, can act as a bidentate, chelating ligand that hinders hydrolysis and condensation. escholarship.org Similarly, anions like sulfate can be introduced to form hafnium hydroxysulfate precipitates, where sulfate ions bridge hafnium centers. psu.edu The interaction with surface hydroxyl groups on substrates like quartz is another example of a substitution reaction. aip.org In non-aqueous solvents, such as benzyl (B1604629) alcohol, heating the precursor leads to a decrease in hafnium-chlorine bonds and an increase in hafnium-oxygen bonds, indicating ligand exchange with the solvent. acs.org

Control over these reactions is essential for materials synthesis. For example, hafnium-based metal-organic frameworks (MOFs) utilize the Lewis acidic nature of the Hf(IV) center, where coordinated water and hydroxide ligands can be exchanged, enabling catalytic activity. acs.org

Oxidation-Reduction Chemistry

The oxidation-reduction (redox) chemistry of hafnium is generally limited, as it is almost exclusively found in the +4 oxidation state. alfachemic.comwikipedia.orgwikipedia.org This high stability is due to hafnium's electron configuration ([Xe] 4f¹⁴ 5d² 6s²), where the loss of four valence electrons results in a stable, closed-shell configuration. vaia.comamericanelements.com Consequently, hafnium(IV) oxychloride hydrate does not typically participate in redox reactions under normal conditions. The Hf⁴⁺ ion is a strong Lewis acid but a very weak oxidizing agent. alfachemic.com

While metallic hafnium can be oxidized, and hafnium compounds can be reduced to the metal at very high temperatures (e.g., with sodium or magnesium), the Hf(IV) species in hafnium oxychloride is resistant to both further oxidation and reduction in typical chemical environments. vaia.com Even under analysis with techniques like X-ray Photoelectron Spectroscopy (XPS), which uses an argon ion beam, the reduction of hafnium oxide results in a continuum of oxidation states rather than a distinct lower oxidation state, highlighting its stability. thermofisher.comthermofisher.com

The primary role of hafnium oxychloride in chemical reactions is therefore as a Lewis acid and a precursor for substitution and condensation reactions, rather than as a participant in redox processes. acs.orggoogle.com

Sol-Gel Transition Mechanisms and Gelation Dynamics

Hafnium oxychloride hydrate is a widely used precursor for the sol-gel synthesis of hafnium-based materials, particularly hafnium dioxide. acs.orgnih.gov The process involves the transformation of a solution (sol) into a solid-like network (gel). This transition is governed by two fundamental reaction types: hydrolysis and condensation.

Hydrolysis: The process begins with the hydrolysis of the hafnium precursor. In an aqueous or alcohol-based solution, the coordinated water molecules or alkoxide groups are replaced by hydroxyl (-OH) groups. researchgate.netacs.org This step can be initiated by adding water or can occur with residual water in the solvent. The hydrolysis of HfCl₄, a related precursor, is known to proceed through the formation of hafnium hydroxychloride (Hf(OH)Cl₃) and then hafnium oxychloride (HfOCl₂). researchgate.net

Condensation: The hydrolyzed species then undergo condensation reactions to form Hf-O-Hf (oxo) or Hf-OH-Hf (ol) bridges. mdpi.com This polycondensation leads to the formation of progressively larger oligomeric and polymeric species. As these species grow and interconnect, they form a network that spans the entire volume of the liquid, resulting in a gel. acs.org

The dynamics of gelation are highly dependent on several factors:

Concentration: Higher concentrations of the hafnium precursor increase the probability of particle collisions, leading to faster gelation times. mdpi.com

pH/Acidity: The pH of the solution significantly affects the rates of hydrolysis and condensation. An acidic environment, often created by the release of HCl during hydrolysis of chloride precursors, can enhance the sol-gel process. mdpi.com Conversely, adding a base can initiate polycondensation. researchgate.net

Temperature: Increasing the temperature generally accelerates the reaction kinetics, leading to shorter gelation times. researchgate.netosti.gov

Solvent: The choice of solvent can influence gelation rates through viscosity and hydration effects. acs.orgnih.gov

Additives: Anions like sulfates can promote the formation of spherical particles by influencing the aggregation process. psu.edu

The sol-gel process allows for excellent control over the final material's purity, homogeneity, and microstructure at relatively low processing temperatures. d-nb.info

| Parameter | Effect on Gelation | Observation | Reference |

| Hf/Resorcinol Molar Ratio | Increased ratio decreases gelation time | Higher Hf concentration increases collision probability and acidity. | mdpi.com |

| Temperature | Increased temperature decreases gelation time | Gelation time for a specific broth decreased from >150s at 70°C to ~10s at 90°C. | researchgate.net |

| Solution Aging | Necessary for uniform particles | Storing stock solutions for at least 2 days was required for monodispersed spheres. | psu.edu |

| Acidity (HCl) | Affects particle morphology | In the absence of added HCl, smaller, more agglomerated particles were formed. | psu.edu |

Theoretical and Computational Studies on Hafnium Oxychloride Hydrate

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of hafnium compounds at the atomic level. DFT calculations provide valuable insights into the electronic structure and reactivity of hafnium oxychloride hydrate (B1144303), helping to elucidate its behavior in various chemical environments.

Aqueous Speciation Prediction and Stability Constant Determination

In aqueous solutions, hafnium ions undergo hydrolysis, leading to the formation of various species. DFT calculations have been employed to predict the aqueous speciation of hafnium. For instance, in acidic aqueous solutions, the formation of the square cyclic tetramer [Hf₄(OH)₈(H₂O)₁₆]⁸⁺ is a dominant species. researchgate.netacs.org DFT studies have also been used to determine the stability of different hafnium complexes in solution. For example, research has shown that in solutions containing halides and nitrates, hafnium is less hydrolyzed than zirconium. researchgate.net

DFT calculations can also shed light on the coordination of hafnium ions with different ligands. A study on Zr(IV) complexes with nitrates, which shares similarities with hafnium, revealed coordination distances of 2.18 Å for monodentate nitrate (B79036) and 2.31 Å for bidentate nitrate. researchgate.net Such data is crucial for understanding the stability and reactivity of hafnium complexes in solution.

Energetics of Hydrolysis and Condensation Reactions

DFT calculations are instrumental in understanding the energetics of hydrolysis and condensation reactions of hafnium precursors. These reactions are fundamental to processes like Atomic Layer Deposition (ALD), where hafnium-containing thin films are grown. Studies have simulated the hydrolysis of hafnium precursors to predict their reactivity with hydroxyl groups. researchgate.netaip.org For example, DFT calculations have shown that hafnium precursors with linked amido-cyclopentadienyl ligands exhibit lower activation energies for hydrolysis compared to CpHf(NMe₂)₃. researchgate.netaip.org

The hydrolysis of hafnium tetrachloride is a key reaction that leads to the formation of hafnium oxychloride. wikipedia.org DFT can be used to model the reaction pathway and determine the energy barriers involved in this process. Furthermore, DFT studies have been used to investigate the deprotonation of water molecules complexed to hafnium-containing polyoxometalates, which can influence catalytic activity. acs.org

Prediction of Stable Hydrate Configurations

Quantum mechanical charge field molecular dynamics (QMCF-MD) simulations, a method based on DFT, have been used to predict the stable hydrate configurations of the hafnium(IV) ion in aqueous solution. researchgate.net These simulations have shown that the hafnium(IV) ion forms a stable eight-coordinated hydrate complex with a structure similar to a square antiprism. researchgate.net The Hf(IV)-O bond length in this complex is approximately 2.26 Å, and the high bond force constant suggests a very strong ion-water bond. researchgate.net

Molecular Dynamics Simulations of Solution Behavior and Hydration Shells

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of hafnium oxychloride hydrate in solution. These simulations can track the movement of individual atoms and molecules over time, offering insights into the structure and dynamics of hydration shells around the hafnium ion.

Ab initio quantum mechanical charge field (QMCF) molecular dynamics simulations have revealed that the monomeric hydrated tetravalent hafnium ion forms three distinct hydration shells. researchgate.net The first hydration shell is characterized by eight water molecules arranged in a square antiprismatic geometry. researchgate.net The Hf(IV)-O bond in this first shell is exceptionally strong. researchgate.net The second hydration shell is also structured, though the exchange of water molecules with the bulk solvent is more rapid than for the first shell. nih.gov

The table below summarizes key findings from molecular dynamics simulations on the hydration of the Hf(IV) ion.

| Property | Value | Reference |

| First Hydration Shell Coordination Number | 8 | researchgate.net |

| First Hydration Shell Geometry | Square Antiprism | researchgate.net |

| Hf(IV)-O Bond Length (First Shell) | 2.26 Å | researchgate.net |

| Hf(IV)-O Bond Force Constant | 212 N/m | researchgate.net |

| Number of Hydration Shells | 3 | researchgate.net |

Thermodynamic Modeling of Phase Stability and Transition

Thermodynamic modeling is essential for understanding the phase stability of hafnium compounds and predicting phase transitions under different conditions. The CALPHAD (Calculation of Phase Diagrams) approach, often combined with first-principles calculations, is a powerful tool for this purpose.

The Hf-O system, which is fundamental to understanding hafnium oxychloride, has been modeled using this approach. arxiv.org These models consider the mixing behavior of oxygen and vacancies in the different phases of hafnium. arxiv.org By combining the Hf-O system with Hf-Si and Si-O systems, ternary phase diagrams can be constructed to predict the stability of compounds like HfSiO₄, which is relevant in thin film processing. arxiv.org

Hydrothermal crystallization studies have shown that hydrous hafnia crystallizes into monoclinic HfO₂ regardless of the pH of the medium. researchgate.net However, the presence of stabilizing ions like Na⁺ can lead to the formation of metastable cubic or tetragonal HfO₂. researchgate.net Thermodynamic models can help explain these observations and predict the conditions under which different phases are stable.

Kinetic Modeling of Reaction Pathways

Kinetic modeling focuses on the rates and mechanisms of chemical reactions involving hafnium oxychloride hydrate. This type of modeling is crucial for optimizing industrial processes, such as the synthesis of hafnium-containing materials.

While specific kinetic models for hafnium oxychloride hydrate are not extensively detailed in the provided search results, related studies on similar systems offer valuable insights. For instance, the kinetics of the reaction between hafnium tetrachloride vapor and solid sodium chloride have been studied, with the Carter-Valensi kinetic model providing a good fit for the experimental data. ias.ac.in The dissolution kinetics of zirconium oxychloride, a chemically similar compound, have also been investigated, revealing that the reaction mechanism can shift from diffusion control to chemical reaction control. ugm.ac.id

Kinetic studies on the ligand exchange reactions of hafnium precursors in ALD processes have shown that hafnium amides have significantly lower activation energies compared to hafnium halides and alkoxides, indicating faster reaction kinetics at lower temperatures. mdpi.com These findings are critical for designing efficient and controlled deposition processes.

Research Applications in Advanced Materials Science and Engineering

Precursor Chemistry for Hafnium Dioxide (HfO₂) Synthesis

Hafnium oxychloride hydrate (B1144303) is a primary starting material for producing hafnium dioxide (HfO₂), a material of significant technological importance. sscmaterials.com The conversion is typically achieved through controlled hydrolysis and thermal decomposition (calcination) processes. The hydration state and purity of the hafnium oxychloride precursor are paramount, as they directly influence the properties of the resulting HfO₂. Techniques like the sol-gel method leverage precursors such as hafnium oxychloride or the closely related hafnium tetrachloride to create HfO₂ gels, which are then heat-treated to form the final oxide material. ornl.govresearchgate.net

The most prominent application of HfO₂ is as a high-k dielectric material in the semiconductor industry, where it has replaced silicon dioxide (SiO₂) in the gate stacks of modern transistors. icm.edu.plcityu.edu.hk As transistors have been scaled down to the sub-45 nm scale, the SiO₂ layer became too thin, leading to excessive leakage currents due to quantum tunneling. icm.edu.plcityu.edu.hk High-k materials like HfO₂ allow for a physically thicker gate dielectric while maintaining the same capacitance, thereby mitigating leakage. cityu.edu.hknano-link.net

HfO₂ is considered one of the most suitable high-k candidates due to its high dielectric constant (up to ~25), wide band gap (~5.8 eV), and thermodynamic stability when in contact with silicon. icm.edu.plmdpi.comresearchgate.net Hafnium oxychloride is one of the precursors used to deposit the essential HfO₂ thin films. icm.edu.pl The quality and performance of these dielectric films are directly tied to the purity of the precursor and the deposition method used. oregonstate.edu

Table 1: Comparison of Dielectric Materials

| Property | Silicon Dioxide (SiO₂) | Hafnium Dioxide (HfO₂) |

| Dielectric Constant (k) | ~3.9 | ~25 mdpi.comresearchgate.net |

| Band Gap | ~9 eV | ~5.8 eV mdpi.com |

| Application | Traditional Gate Dielectric | High-k Gate Dielectric icm.edu.pl |

Hafnium compounds derived from hafnium oxychloride are utilized in the development of advanced catalysts. sscmaterials.com The high surface area and reactivity of hafnium-based materials, particularly when formed as nanoparticles, make them effective in various chemical reactions. nanorh.com HfO₂ serves as a robust support for metal catalysts and can also exhibit catalytic activity itself, particularly in reactions involving acid catalysis. The Lewis acidic sites on hafnium-based materials play a crucial role in their catalytic function, for instance, in activating organic molecules. researchgate.net Research in this area focuses on leveraging these properties for organic synthesis, hydrogenation, and oxidation processes. nanorh.com

Hafnium oxychloride hydrate is a precursor for producing high-performance, hafnium-based ceramics intended for use in extreme environments. sscmaterials.comnanorh.com These materials, including hafnium carbide (HfC) and hafnium nitride (HfN), are known for their exceptionally high melting points, hardness, and thermal stability. Such ultra-high temperature ceramics are critical for applications in the aerospace and defense industries, where components must withstand extreme thermal and mechanical stresses. nanorh.com The synthesis often involves the conversion of the precursor to HfO₂ followed by carbothermal or nitridation reactions at very high temperatures. jmst.org

Hafnium oxychloride and related compounds like hafnium tetrachloride are frequently used in solution-based methods for depositing thin films of HfO₂. researchgate.netresearchgate.net The sol-gel process is a versatile and cost-effective technique for this purpose. mdpi.comacs.org In a typical sol-gel synthesis, the hafnium precursor is dissolved in a solvent (often an alcohol) and undergoes hydrolysis and condensation reactions to form a "sol" of colloidal particles. researchgate.net This sol can then be deposited onto a substrate by spin-coating or dip-coating, after which it forms a "gel" film. A final high-temperature annealing step removes residual organic material and crystallizes the film into the desired phase of HfO₂. researchgate.netresearchgate.net The properties of the resulting film, such as thickness, refractive index, and crystal structure, can be controlled by adjusting the sol-gel process parameters and annealing temperature. researchgate.net For instance, monoclinic HfO₂ films can be obtained by annealing at temperatures of 500 °C or higher. researchgate.net

Table 2: Effect of Firing Temperature on Sol-Gel HfO₂ Film Properties

| Firing Temperature (°C) | Resulting Phase | Refractive Index (@ 615 nm) |

| 400 | Amorphous | 1.85 (approx.) |

| 600 | Monoclinic Crystallites Form | 1.92 researchgate.net |

| 800 | Monoclinic | 1.98 (approx.) |

| 1000 | Monoclinic | 2.05 (approx.) |

| Data derived from graphical representations in source researchgate.net. |

Synthesis of Hafnium-Based Metal-Organic Frameworks (MOFs)

Hafnium oxychloride hydrate is a key reagent in the synthesis of hafnium-based Metal-Organic Frameworks (MOFs). researchgate.net MOFs are highly porous, crystalline materials constructed from metal nodes (or clusters) linked by organic ligands. cam.ac.uk Hafnium MOFs, such as those from the UiO-66 family, are renowned for their exceptional chemical, thermal, and mechanical stability. cam.ac.ukrsc.org

In the synthesis of these MOFs, hafnium oxychloride hydrate provides the hafnium source for the inorganic building units, which are typically hexanuclear hafnium oxoclusters [Hf₆O₄(OH)₄]¹²⁺. researchgate.netnih.gov The synthesis is generally carried out under solvothermal conditions, where the hafnium salt and an organic linker (like 2-aminoterephthalic acid) are heated in a solvent. nih.gov The resulting Hf-MOFs possess intrinsic Lewis acidity and high porosity, making them excellent candidates for applications in catalysis, gas separation, and storage. researchgate.netrsc.org

Formation of Hafnium-Containing Nanoparticles and Nanocomposites

Hafnium oxychloride hydrate serves as a precursor for the synthesis of hafnium-containing nanoparticles, primarily hafnium oxide (HfO₂) nanoparticles. rsc.orgresearchgate.net These nanomaterials are of interest due to their unique optical and electronic properties and their potential in biomedical applications like radiosensitization for cancer therapy and as contrast agents in imaging. nih.gov

Hydrothermal and sol-gel routes are common methods for producing HfO₂ nanoparticles from hafnium precursors. rsc.orgresearchgate.net In these methods, the hydrolysis of the hafnium salt is carefully controlled (e.g., by adjusting pH with sodium hydroxide) to govern the nucleation and growth of the nanoparticles. rsc.orgresearchgate.net By manipulating reaction parameters such as temperature, time, and reactant concentrations, it is possible to control the size, shape, and crystalline phase (monoclinic or tetragonal) of the resulting HfO₂ nanoparticles. rsc.orgresearchgate.net The enhanced surface area-to-volume ratio of these nanoparticles makes them particularly suitable for catalytic and sensing applications. nanorh.comnih.gov

Integration into Polymer Composites and Hybrid Materials

The incorporation of hafnium compounds derived from hafnium oxychloride hydrate into polymer matrices allows for the creation of advanced composites with enhanced functional properties.

Hafnium oxychloride octahydrate has been successfully incorporated into polyurethane (PU) foams to create organic-inorganic hybrid materials. The synthesis involves adding specific amounts of the hafnium precursor directly to one of the polyurethane components, such as methylene (B1212753) diphenyl diisocyanate (MDI), before the foaming process. The interaction between the hafnium compound and the polymer matrix can lead to the formation of new chemical linkages, such as hafnium isocyanate, which significantly alters the material's final properties. This method provides a direct route to developing PU-based hybrid systems where the inorganic component is dispersed within the polymer structure.

The addition of hafnium oxychloride has a profound effect on both the mechanical and morphological properties of polyurethane foams. Research has demonstrated a significant increase in the stiffness of the resulting hybrid material. This enhancement is attributed to the reinforcing effect of the incorporated hafnium and the potential for increased crosslink density within the polymer matrix.

Morphological analysis via optical microscopy shows that the introduction of hafnium oxychloride alters the cellular structure of the foam. Compared to a control sample, the hafnium-containing foams can exhibit a more irregular morphology and a reduction in cell size, particularly at higher concentrations. This change is likely due to the hafnium particles influencing the bubble nucleation and growth stages during foam expansion.

| Hafnium Content (% w/w) | Approximate Increase in Stiffness (vs. Control) |

|---|---|

| 0.5% | 96.0% |

| 3.0% | 342.7% |

Role in Nuclear Material Research

Hafnium oxychloride hydrate is a key precursor for producing hafnium-based materials used in the nuclear industry. Hafnium possesses an excellent ability to absorb neutrons, a property that makes it invaluable for manufacturing control rods in nuclear reactors. These control rods are critical for regulating the rate of nuclear fission by absorbing excess neutrons, thereby ensuring the safe and efficient operation of the reactor.

Precursor for Nuclear Control Rod Materials